molecular formula C17H24BrClN2O4 B12756251 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride CAS No. 90288-67-8

2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride

Cat. No.: B12756251
CAS No.: 90288-67-8
M. Wt: 435.7 g/mol
InChI Key: HMFHNSFZMYCZJM-UHFFFAOYSA-N
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Description

2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride is a complex organic compound that features a combination of isoxazole, phenoxy, and isopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol derivative and an alkyl halide.

    Amination: The isopropylamino group can be added through a reductive amination reaction involving an aldehyde or ketone and isopropylamine.

    Hydrochloride Formation: The final hydrochloride salt can be formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions could target the bromine atom or the isoxazole ring, potentially leading to debromination or ring opening.

    Substitution: The phenoxy and isoxazole groups may participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the phenoxy or isoxazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the isoxazole ring and the isopropylamino group suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industrial applications, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique properties may make it suitable for use in coatings, adhesives, or other specialized applications.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
  • 2-Propanol, 1-(o-((4-bromo-3-methyl-5-thiazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride

Uniqueness

The uniqueness of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride lies in its specific combination of functional groups. The presence of the bromine atom, isoxazole ring, and isopropylamino group gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

90288-67-8

Molecular Formula

C17H24BrClN2O4

Molecular Weight

435.7 g/mol

IUPAC Name

1-[2-[(4-bromo-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H23BrN2O4.ClH/c1-11(2)19-8-13(21)9-22-14-6-4-5-7-15(14)23-10-16-17(18)12(3)20-24-16;/h4-7,11,13,19,21H,8-10H2,1-3H3;1H

InChI Key

HMFHNSFZMYCZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)COC2=CC=CC=C2OCC(CNC(C)C)O.Cl

Origin of Product

United States

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